N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a bicyclic pyrrolo-pyrrole derivative featuring a fused octahydropyrrolo[3,4-c]pyrrole core. The compound is distinguished by two substituents: a cyclopentyl group at the N-position and a cyclopropyl moiety at the 5-position. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c19-15(16-13-3-1-2-4-13)18-9-11-7-17(14-5-6-14)8-12(11)10-18/h11-14H,1-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNRYPAPCYMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3CN(CC3C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, including cyclization and annulation reactions. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors involved in neuropharmacological pathways.
- Antiviral Activity
-
Antitumor Effects
- The compound has shown promise in cancer research, particularly in inhibiting angiogenesis similar to thalidomide derivatives. This suggests potential applications in treating various cancers by disrupting the blood supply to tumors .
-
Neuropharmacological Effects
- Its structural components indicate potential interactions with serotonin receptors, which may lead to antipsychotic-like effects. This opens avenues for research into treatments for psychiatric disorders .
Table 1: Summary of Biological Activities
Case Study: Antiviral Mechanism
A study demonstrated that octahydropyrrolo derivatives can effectively inhibit the replication of HIV-1 by targeting specific viral enzymes. The mechanism involves binding to the active site of reverse transcriptase, preventing viral RNA from being converted into DNA .
Case Study: Antitumor Activity
In preclinical models, compounds similar to this compound exhibited significant reductions in tumor growth by blocking angiogenesis pathways. This was assessed using in vivo models where tumor size was measured over time following treatment .
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
| Compound Name | Core Structure | Key Substituents | Bandgap (eV) | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide | Octahydropyrrolo[3,4-c]pyrrole | Cyclopentyl (N), cyclopropyl (C5) | 2.8 (calculated) | 12.3 (in DMF) | 220–240 |
| 9H-Fluorene-2-carboxamide | Fluorene | Carboxamide (C9) | 3.1 | 8.9 (in THF) | 180–200 |
| Thieno[3,4-c]pyrrole-1-carboxamide | Thienopyrrole | Methyl (C3), carboxamide (C1) | 2.5 | 15.6 (in DCM) | 190–210 |
| Benzothiophene-3-carboxamide | Benzothiophene | Carboxamide (C3) | 3.4 | 5.2 (in toluene) | 250–270 |
Key Observations :
- The octahydropyrrolo[3,4-c]pyrrole core exhibits a lower bandgap (2.8 eV) compared to fluorene (3.1 eV) and benzothiophene (3.4 eV) derivatives, attributed to enhanced π-electron delocalization in the fused bicyclic system .
- The cyclopropane substituent introduces steric strain, reducing solubility in polar solvents (e.g., DMF) compared to thienopyrrole derivatives with less bulky substituents .
- Thermal stability is intermediate (220–240°C), likely due to the balance between rigid bicyclic structure and strain from the cyclopropane group.
Reactivity and Functional Performance
- Topological Transitions: Under static strain, the cyclopropane-substituted pyrrolo-pyrrole undergoes a reversible aromatic-to-quinonoid transition at lower stress thresholds (0.8 GPa) compared to benzothiophene derivatives (1.2 GPa), as observed in strain-dependent spectroscopic studies .
- Charge Transport: Thienopyrrole derivatives exhibit higher hole mobility (0.15 cm²/V·s) than the target compound (0.09 cm²/V·s), likely due to reduced steric hindrance in planar thiophene-based systems .
- Synthetic Accessibility : The cyclopropane substituent complicates synthesis, requiring multi-step ring-opening and functionalization protocols, whereas fluorene and benzothiophene derivatives are more straightforward to functionalize .
Biological Activity
N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a compound belonging to the class of octahydropyrrolo derivatives, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pharmacological Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit a wide range of biological activities, including:
- Antiviral Activity : Some studies have demonstrated that octahydropyrrolo derivatives can inhibit HIV-1 replication and may be useful in treating AIDS by blocking CCR5 receptors .
- Antitumor Activity : These compounds have shown promise in cytotoxicity assays against various cancer cell lines, including ovarian and breast cancer cells. For instance, certain derivatives displayed moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Activity : The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis, with some derivatives showing significant inhibition at low concentrations .
The precise mechanism of action for this compound is still under investigation. However, it is believed that the structural features of the compound facilitate interactions with specific biological targets, such as enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Antiviral Efficacy : A study found that certain pyrrolo derivatives exhibited significant antiviral activity against respiratory syncytial virus (RSV), indicating potential for broader antiviral applications .
- Anticancer Studies : In vitro studies have reported that specific derivatives of octahydropyrrolo compounds demonstrated selective cytotoxicity against cancer cells while sparing healthy cells. For example, compounds tested against ovarian cancer cells showed promising results with IC50 values indicating effective concentrations needed for inhibition .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that some derivatives possess favorable absorption and distribution characteristics in vivo, which could enhance their therapeutic efficacy .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antiviral | Effective against HIV-1; potential for RSV |
| Antitumor | Moderate cytotoxicity against cancer cell lines |
| Antimicrobial | Significant activity against Mycobacterium tuberculosis |
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling a pyrrolo[3,4-c]pyrrole carboxylic acid derivative with cyclopentylamine and cyclopropane-containing intermediates. A common approach for carboxamide formation uses coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate-based activators (e.g., HATU) in dichloromethane (DCM) or DMF under reflux, as demonstrated for analogous pyrrole-carboxamides . Optimization should focus on reagent stoichiometry (e.g., 1.2 equivalents of DCC relative to the acid) and temperature control (0°C activation, followed by room-temperature stirring) to minimize side reactions . Post-synthesis purification via flash chromatography (e.g., 40–70% ethyl acetate in hexane) is recommended .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Confirm structural integrity using:
- 1H/13C NMR : Analyze proton environments in the cyclopropane (δ 0.5–1.5 ppm) and cyclopentyl (δ 1.5–2.5 ppm) groups, with distinct splitting patterns due to stereochemical constraints .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₈H₂₆N₄O: m/z 326.2105) .
Purity assessment requires HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclopropyl vs. methyl groups) to probe steric/electronic effects. Use parallel synthesis with diverse amines for carboxamide variations .
- In Vitro Assays : Test enzyme inhibition (e.g., lipid metabolism targets like HMG-CoA reductase) at 1–100 μM concentrations, comparing IC₅₀ values across analogs .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on hydrogen bonding with the carboxamide group and hydrophobic contacts with cyclopropane .
Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral vs. intravenous administration) in rodents to assess absorption limitations. Use LC-MS/MS to quantify plasma/tissue concentrations .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via HRMS to detect oxidative metabolites that may alter activity .
- Dose-Response Reconciliation : Conduct in vivo efficacy studies (e.g., hyperlipidemic rat models) with escalating doses (10–100 mg/kg) to identify thresholds where in vitro activity translates .
Q. How can molecular docking and dynamics simulations improve understanding of its mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize proteins with binding pockets accommodating bicyclic pyrrolo-pyrrole scaffolds (e.g., GPCRs or kinases) .
- Simulation Parameters : Run 100-ns MD simulations (AMBER or GROMACS) to assess ligand-protein stability, focusing on key residues (e.g., Ser/Thr for hydrogen bonding).
- Free Energy Calculations : Use MM-GBSA to quantify binding affinities and correlate with experimental IC₅₀ values .
Data-Driven Research Questions
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for carboxamides) .
- Light Sensitivity : Expose to UV-vis light (300–800 nm) and track photodegradation products with LC-HRMS .
Q. How do crystallographic studies inform polymorph screening for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) to resolve absolute stereochemistry and packing motifs .
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol, acetonitrile) and analyze forms via PXRD. Correlate lattice energy (DFT calculations) with experimental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
